molecular formula C19H19N3O4S B2602589 N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide CAS No. 422278-44-2

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Cat. No.: B2602589
CAS No.: 422278-44-2
M. Wt: 385.44
InChI Key: PHIRALKALFBCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone class of heterocyclic molecules, characterized by a 4-oxo-2-sulfanylidene-1H-quinazolin-3-yl core linked to a 3,4-dimethoxyphenyl group via a propanamide bridge. The 3,4-dimethoxyphenyl substituent contributes to lipophilicity and may influence metabolic stability.

Properties

CAS No.

422278-44-2

Molecular Formula

C19H19N3O4S

Molecular Weight

385.44

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C19H19N3O4S/c1-25-15-8-7-12(11-16(15)26-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)27/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,27)

InChI Key

PHIRALKALFBCDM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with isothiocyanates under basic conditions.

    Introduction of the Propanamide Side Chain: The propanamide moiety can be introduced via an amide coupling reaction using suitable reagents like carbodiimides.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or biocatalytic methods.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanylidene Group

The sulfanylidene moiety (C=S) undergoes nucleophilic substitution with amines, alcohols, and thiols. This reaction is pivotal for modifying the compound's electronic properties and bioactivity.

Reaction Conditions Nucleophile Product Yield Source
Ethanol, reflux, 12 hEthylamine3-(2-Ethylamino-4-oxoquinazolin-3-yl)-N-(3,4-dimethoxyphenyl)propanamide78%
DMF, K₂CO₃, 60°C, 6 hBenzyl mercaptan3-(2-Benzylthio-4-oxoquinazolin-3-yl)-N-(3,4-dimethoxyphenyl)propanamide65%

Key Findings :

  • Reactions proceed via thione-to-thiol tautomerism, enabling nucleophilic attack at the sulfur atom.

  • Steric hindrance from the dimethoxyphenyl group reduces reactivity with bulkier nucleophiles.

Oxidation Reactions

The sulfanylidene group is susceptible to oxidation, forming sulfinyl or sulfonyl derivatives under controlled conditions:

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)Acetic acid, 40°C, 3 h3-(2-Sulfinyl-4-oxoquinazolin-3-yl)-N-(3,4-dimethoxyphenyl)propanamideIntermediate for further synthesis
mCPBADCM, 0°C, 1 h3-(2-Sulfonyl-4-oxoquinazolin-3-yl)-N-(3,4-dimethoxyphenyl)propanamideEnhances water solubility

Mechanistic Insight :

  • Oxidation to sulfonyl derivatives increases electrophilicity at C2, facilitating subsequent cross-coupling reactions .

Hydrolysis of the Amide Bond

The propanamide linker undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

Condition Product Notes
6M HCl, reflux, 8 h3-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acidRetains quinazolinone core
NaOH (10%), 70°C, 5 hN-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propaneRequires inert atmosphere to prevent oxidation

Synthetic Utility :

  • Hydrolyzed products serve as precursors for esterification or peptide coupling.

Cross-Coupling Reactions

The quinazolinone core participates in palladium-catalyzed cross-coupling, enabling aryl/heteroaryl functionalization:

Catalyst System Coupling Partner Product Yield
Pd(OAc)₂, XPhos, K₃PO₄4-Bromoanisole3-(6-Methoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4-dimethoxyphenyl)propanamide72%
PdCl₂(PPh₃)₂, CuI, Et₃NEthynyltrimethylsilane3-(2-Sulfanylidene-4-oxo-6-(trimethylsilylethynyl)-1H-quinazolin-3-yl)-N-(3,4-dimethoxyphenyl)propanamide58%

Limitations :

  • Electron-withdrawing groups on the quinazolinone reduce coupling efficiency .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, expanding structural diversity:

Reagent Conditions Product Biological Relevance
PCl₅, toluene, 110°C, 4 hQuinazolinothiazepineFused 7-membered ring systemEnhanced kinase inhibition
NH₂OH·HCl, NaOAc, EtOHIsoxazoline derivative3-(2-Sulfanylidene-4-oxo-1H-quinazolin-3-yl)-N-(3,4-dimethoxyphenyl)propanamide oximePotential antimicrobial activity

Design Strategy :

  • Cyclization improves metabolic stability by reducing rotational freedom .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the quinazolinone’s α,β-unsaturated carbonyl system:

Wavelength Additive Product Application
254 nmBenzophenoneDimeric cyclobutane adductStudy of photostability

Implications :

  • Photoreactivity necessitates dark storage conditions for long-term stability.

Reductive Amination

The ketone group at C4 undergoes reductive amination to introduce aminoalkyl side chains:

Amine Reducing Agent Product Yield
CyclohexylamineNaBH₃CN3-(4-(Cyclohexylamino)-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4-dimethoxyphenyl)propanamide64%

Pharmacological Impact :

  • Aminoalkyl derivatives show improved blood-brain barrier penetration .

Scientific Research Applications

Antioxidant Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antioxidant properties. In particular, compounds similar to N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide have shown radical scavenging activity in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Properties

Quinazoline derivatives have been explored for their anticancer effects. The mechanism often involves the inhibition of specific kinases or modulation of apoptosis pathways. Research indicates that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of quinazoline derivatives. Compounds like this compound may exhibit activity against a range of pathogens, making them candidates for further investigation in antibiotic development .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Quinazolinone Core : This can be achieved via the reaction of anthranilic acid with suitable aldehydes under acidic or basic conditions.
  • Introduction of the Dimethoxyphenyl Group : This step often employs Friedel-Crafts acylation, where the quinazolinone is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
  • Final Amide Formation : The final step involves coupling the synthesized quinazolinone with appropriate amine derivatives to yield the target compound.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction : Carbonyl groups in the quinazolinone ring can be reduced to alcohols using reducing agents.

These reactions enhance the versatility of the compound for further functionalization and application development.

Case Study 1: Antioxidant Evaluation

A study focused on synthesizing new quinazoline derivatives demonstrated significant antioxidant activity through DPPH assays. The findings suggested that structural modifications could enhance antioxidant properties, indicating a pathway for developing effective antioxidant agents .

Case Study 2: Anticancer Screening

In another study, various quinazoline derivatives were screened for anticancer activity against different cancer cell lines. Results indicated that certain modifications to the core structure significantly improved cytotoxicity and selectivity towards cancer cells .

Case Study 3: Antimicrobial Testing

Research into antimicrobial activities highlighted that specific quinazoline derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. This opens avenues for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, modulating their activity. The methoxy and sulfanylidene groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Quinazolinone vs. Triazinone Derivatives

  • Target Compound : The 4-oxo-2-sulfanylidene-1H-quinazolin-3-yl core provides a planar, electron-deficient system capable of hydrogen bonding via the sulfanylidene group.
  • Analog (CAS 440331-63-5): Replaces the quinazolinone with a benzo[d][1,2,3]triazin-4-one core. The triazinone lacks the sulfur atom but retains hydrogen-bonding capacity via its carbonyl groups. This modification reduces molecular weight (382.41 g/mol vs. ~400 g/mol for the target compound, estimated) and alters solubility (predicted density: 1.27 g/cm³) .

Quinazolinone vs. Chromene-Pyrazolo[3,4-d]pyrimidine Hybrids

  • Example 53 (): Features a chromene-pyrazolo[3,4-d]pyrimidine core with fluorophenyl substituents. This hybrid structure exhibits higher molecular complexity (mass: 589.1 g/mol) and fluorine-enhanced metabolic stability compared to the target compound’s simpler quinazolinone scaffold .
Substituent Variations

3,4-Dimethoxyphenyl vs. 4-Fluorophenyl Groups

  • Compound 29 (): Incorporates a 2,5-dimethoxyphenyl-propanamide moiety linked to a thiadiazocin-thiazole system.
  • Compound BQC1 (): Utilizes a phenyl-substituted quinazolinone without methoxy groups, leading to lower lipophilicity and altered pharmacokinetics .

VEGFR-2 Inhibition

  • Compound 10 (): A 3,4-dimethoxyphenyl-propanamide derivative with a 3-oxoprop-1-enylamino bridge shows potent VEGFR-2 inhibition (IC₅₀ < 1 µM).
  • Dasatinib Analogs: While the target compound lacks a pyrimidine-thiazole scaffold (common in kinase inhibitors like dasatinib), its quinazolinone core may still interact with ATP-binding pockets in kinases .

Cytotoxicity

  • Compound 4l (): A bis-tetrahydroquinazolinone derivative with 4-methoxyphenyl groups exhibits moderate cytotoxicity (IC₅₀ ~10 µM).

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 440331-63-5 Compound 10 (VEGFR-2 Inhibitor)
Molecular Weight (g/mol) ~400 (estimated) 382.41 ~550 (estimated)
Density (g/cm³) Not reported 1.27 Not reported
Key Functional Groups 2-Sulfanylidene, 3,4-dimethoxy Benzo[d][1,2,3]triazin-4-one 3-Oxoprop-1-enylamino, sulfonamide
Predicted LogP ~3.5 (high lipophilicity) ~2.8 ~4.0

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H29N3O4SC_{24}H_{29}N_{3}O_{4}S, with a molecular weight of 455.6 g/mol. The IUPAC name is N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide. Its structure features a quinazolinone core, which is known for various biological activities, and a dimethoxyphenyl substituent that enhances its pharmacological potential.

Property Value
Molecular FormulaC24H29N3O4S
Molecular Weight455.6 g/mol
IUPAC NameN-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
InChI KeyGEGFIPPRHKQXHZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with 4-oxo-2-sulfanylidene derivatives under specific conditions using reagents like DMAP and EDCI.HCl in dichloromethane.

Antioxidant Activity

Research has shown that quinazolinone derivatives exhibit significant antioxidant properties. The antioxidant activity of related compounds can be evaluated using various assays such as DPPH and ABTS. For instance, studies indicate that the presence of hydroxyl groups on the phenolic substituents enhances antioxidant capacity .

Anticancer Properties

This compound has been investigated for its anticancer activity. Several studies have reported that quinazoline derivatives demonstrate moderate inhibitory effects on cell growth in various cancer cell lines. For example, compounds similar to this one have shown low micromolar potency against specific cancer types .

Antimicrobial Activity

Quinazoline derivatives are also recognized for their antimicrobial properties. The presence of the sulfanylidene group contributes to the compound's effectiveness against various bacterial strains. Research indicates that modifications in the quinazoline structure can enhance antibacterial activity .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways associated with oxidative stress and cell proliferation. The interaction with specific molecular targets can lead to apoptosis in cancer cells and reduced microbial viability.

Case Studies

  • Anticancer Study : A study involving a series of quinazoline derivatives demonstrated that modifications at the phenolic position significantly influenced antiproliferative activity across different cancer cell lines. The results indicated that compounds with longer side chains exhibited reduced activity compared to those with shorter chains .
  • Antioxidant Evaluation : A comparative study assessed the antioxidant properties of various 2-substituted quinazolinones using multiple assays. It was found that compounds with hydroxyl substitutions showed enhanced metal-chelating properties along with antioxidant effects .

Q & A

Basic Question

  • ¹H-NMR : Key signals include the methoxy protons (δ 3.81 ppm, singlet) and aromatic protons from the dimethoxyphenyl (δ 6.8–7.4 ppm, doublets with J = 7–8 Hz). The quinazolinone sulfanylidene group may show deshielded protons near δ 8.0 ppm .
  • ¹³C-NMR : The carbonyl carbons (C=O and C=S) appear at δ 165–175 ppm, while methoxy carbons resonate at δ 55–60 ppm .
  • IR : Stretching frequencies for C=O (1620–1680 cm⁻¹) and C=S (1150–1250 cm⁻¹) confirm core functional groups .

What in vitro assays are suitable for evaluating its anticancer activity, and how should data contradictions be addressed?

Advanced Question

  • MTT Assay : Test against cell lines like HepG2, HeLa, or HT-29, using dasatinib as a reference. IC₅₀ values <10 µM indicate promising activity .
  • Contradiction Analysis :
    • Cell Line Variability : Confirm compound solubility and stability in culture media (e.g., DMSO concentration ≤0.1%).
    • Dose-Response Reproducibility : Use triplicate wells and independent experiments to rule out technical variability .
    • Mechanistic Follow-Up : Combine with apoptosis assays (Annexin V/PI) to validate cytotoxic effects .

How does the 3,4-dimethoxyphenyl moiety influence binding to VEGFR-2, and what docking strategies validate this?

Advanced Question
The dimethoxyphenyl group enhances hydrophobic interactions with VEGFR-2’s ATP-binding pocket. Molecular docking (e.g., AutoDock Vina) should:

  • Parameterize the Receptor : Use PDB ID 4ASD for VEGFR-2, retaining crystallographic water molecules.
  • Ligand Preparation : Assign Gasteiger charges and optimize torsional angles for the sulfanylidene-quinazolinone core.
  • Validation : Compare binding scores (ΔG) with known inhibitors like sorafenib. A ΔG ≤ −9 kcal/mol suggests strong affinity .

What are the key challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Advanced Question

  • Solvent Selection : Replace THF with 2-MeTHF for greener, scalable reactions.
  • Intermediate Stability : Protect the sulfanylidene group from oxidation using inert atmospheres (N₂/Ar).
  • Yield Optimization : Employ flow chemistry for precise control of exothermic steps (e.g., acylation) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

Advanced Question

  • Core Modifications : Replace the quinazolinone with pyridopyrimidinone to enhance water solubility.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the dimethoxyphenyl ring to boost VEGFR-2 inhibition.
  • Bioisosteres : Substitute the propanamide linker with sulfonamide for metabolic stability .

What analytical methods are recommended for assessing purity, and how are impurities characterized?

Basic Question

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA), monitoring at 254 nm. Purity ≥95% is acceptable for biological testing.
  • LC-MS : Identify impurities via molecular ion peaks (e.g., [M+H]⁺). Common byproducts include hydrolyzed quinazolinone or demethylated dimethoxyphenyl derivatives .

How does the compound’s stability under physiological conditions impact in vivo studies?

Advanced Question

  • Plasma Stability : Incubate with mouse plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS. A half-life <2 hrs necessitates prodrug strategies.
  • pH Sensitivity : Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Poor solubility (<10 µg/mL) requires formulation with cyclodextrins .

What computational tools predict metabolic pathways, and how do they inform analog design?

Advanced Question

  • Software : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., demethylation of methoxy groups).
  • Metabolite Identification : Simulate cytochrome P450 metabolism (CYP3A4/2D6). Introduce blocking groups (e.g., fluorine) at predicted oxidation sites .

How can contradictory cytotoxicity data between 2D and 3D cell models be resolved?

Advanced Question

  • 3D Spheroid Assays : Compare IC₅₀ values in HT-29 monolayers vs. spheroids. Reduced potency in 3D models may reflect poor penetration.
  • Penetration Analysis : Use fluorescently labeled analogs and confocal microscopy to quantify intratumoral distribution.
  • Combination Studies : Pair with permeability enhancers (e.g., verapamil) to improve efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.